Morpholine-4-carboxylic acid quinolin-3-ylamide
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Overview
Description
Morpholine-4-carboxylic acid quinolin-3-ylamide is a compound that combines the structural features of morpholine and quinoline Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms, while quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Mode of Action
Quinoline derivatives have been reported to exhibit their activities through various mechanisms of action . For instance, some quinoline derivatives have shown significant antileishmanial activity against promastigotes and intracellular amastigotes .
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives are generally influenced by their chemical structure, which can affect their bioavailability .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
The action of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine-4-carboxylic acid quinolin-3-ylamide typically involves the coupling of morpholine-4-carboxylic acid with quinolin-3-ylamine. One common method is to activate the carboxylic acid group of morpholine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with quinolin-3-ylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Morpholine-4-carboxylic acid quinolin-3-ylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the amide group, potentially leading to amines.
Substitution: Substituted derivatives with different functional groups replacing the amide group.
Scientific Research Applications
Morpholine-4-carboxylic acid quinolin-3-ylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carboxylic acid derivatives: Compounds with similar morpholine structures but different substituents.
Quinoline derivatives: Compounds with the quinoline ring system but different functional groups attached.
Uniqueness
Morpholine-4-carboxylic acid quinolin-3-ylamide is unique due to the combination of morpholine and quinoline structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these structural features.
Properties
IUPAC Name |
N-quinolin-3-ylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(17-5-7-19-8-6-17)16-12-9-11-3-1-2-4-13(11)15-10-12/h1-4,9-10H,5-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJXAYXIRAWFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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